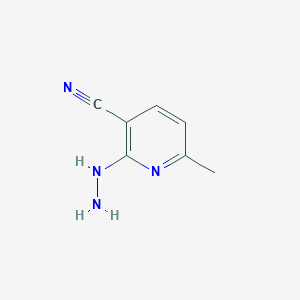

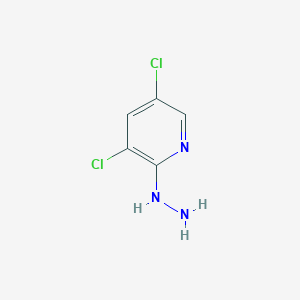

2-Hydrazinyl-6-methylnicotinonitrile

Vue d'ensemble

Description

o-Nitrophényl β-D-galactopyranoside : est un composé synthétique largement utilisé dans la recherche biochimique. Il est structurellement similaire au lactose, la partie glucose étant remplacée par un groupe o-nitrophényle. Ce composé est principalement utilisé comme substrat pour l'enzyme β-galactosidase, qui l'hydrolyse pour produire du galactose et de l'o-nitrophénol, un composé de couleur jaune .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'o-nitrophényl β-D-galactopyranoside peut être synthétisé par réaction de l'o-nitrophénol avec le chlorure de β-D-galactopyranosyle en conditions basiques. La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de sodium pour faciliter la formation de la liaison glycosidique .

Méthodes de production industrielle : Dans les milieux industriels, la production d'o-nitrophényl β-D-galactopyranoside implique l'utilisation de réacteurs à grande échelle où les réactifs sont mélangés et chauffés sous des conditions contrôlées. Le produit est ensuite purifié par cristallisation ou chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : L'o-nitrophényl β-D-galactopyranoside subit principalement des réactions d'hydrolyse catalysées par la β-galactosidase. Cette hydrolyse entraîne la rupture de la liaison glycosidique, produisant du galactose et de l'o-nitrophénol .

Réactifs et conditions courants : La réaction d'hydrolyse nécessite généralement la présence de β-galactosidase et est réalisée dans une solution tampon aqueuse à un pH optimal pour l'activité de l'enzyme, généralement autour de pH 7,0 à 8,0 .

Principaux produits formés : Les principaux produits de la réaction d'hydrolyse sont le galactose et l'o-nitrophénol. Ce dernier est un composé jaune qui peut être facilement détecté spectrophotométriquement à 420 nm .

Applications de recherche scientifique

Chimie : En chimie, l'o-nitrophényl β-D-galactopyranoside est utilisé comme substrat modèle pour étudier la cinétique et les mécanismes des enzymes glycosidases. Il sert de composé standard dans les dosages enzymatiques pour mesurer l'activité de la β-galactosidase .

Biologie : En recherche biologique, ce composé est utilisé pour détecter et quantifier l'activité de la β-galactosidase dans divers organismes, notamment les bactéries et les levures. Il est particulièrement utile en biologie moléculaire pour les essais de gènes rapporteurs, où le gène lacZ codant pour la β-galactosidase est utilisé comme marqueur .

Médecine : En recherche médicale, l'o-nitrophényl β-D-galactopyranoside est utilisé dans les tests diagnostiques pour identifier les bactéries fermentant le lactose. Il aide à différencier les souches bactériennes fermentant le lactose des souches non fermentantes .

Industrie : Dans les applications industrielles, ce composé est utilisé dans le contrôle qualité des produits laitiers pour garantir la présence de l'activité de la β-galactosidase, qui est essentielle à l'hydrolyse du lactose dans les produits sans lactose .

Mécanisme d'action

L'o-nitrophényl β-D-galactopyranoside agit comme un substrat pour l'enzyme β-galactosidase. L'enzyme catalyse l'hydrolyse de la liaison glycosidique entre les parties galactose et o-nitrophényle. Cette réaction entraîne la formation de galactose et d'o-nitrophénol. Ce dernier peut être détecté spectrophotométriquement, ce qui fournit une mesure de l'activité de l'enzyme .

Applications De Recherche Scientifique

Chemistry: In chemistry, o-Nitrophenyl β-D-Galactopyranoside is used as a model substrate to study the kinetics and mechanisms of glycosidase enzymes. It serves as a standard compound in enzyme assays to measure β-galactosidase activity .

Biology: In biological research, this compound is used to detect and quantify β-galactosidase activity in various organisms, including bacteria and yeast. It is particularly useful in molecular biology for reporter gene assays, where the lacZ gene encoding β-galactosidase is used as a marker .

Medicine: In medical research, o-Nitrophenyl β-D-Galactopyranoside is employed in diagnostic tests to identify lactose-fermenting bacteria. It helps in differentiating between lactose-fermenting and non-fermenting bacterial strains .

Industry: In industrial applications, this compound is used in the quality control of dairy products to ensure the presence of β-galactosidase activity, which is crucial for lactose hydrolysis in lactose-free products .

Mécanisme D'action

o-Nitrophenyl β-D-Galactopyranoside acts as a substrate for the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond between the galactose and o-nitrophenyl moieties. This reaction results in the formation of galactose and o-nitrophenol. The latter can be detected spectrophotometrically, providing a measure of the enzyme’s activity .

Comparaison Avec Des Composés Similaires

Composés similaires:

p-Nitrophényl β-D-galactopyranoside : Similaire à l'o-nitrophényl β-D-galactopyranoside mais avec le groupe nitro en position para.

4-Méthylumbelliféryl β-D-galactopyranoside : Un autre substrat pour la β-galactosidase qui produit un produit fluorescent lors de l'hydrolyse.

Unicité : L'o-nitrophényl β-D-galactopyranoside est unique en raison de sa haute solubilité dans l'eau et de la couleur jaune distincte de son produit d'hydrolyse, l'o-nitrophénol. Ceci le rend particulièrement utile pour les dosages colorimétriques où une détection visuelle est requise .

Propriétés

IUPAC Name |

2-hydrazinyl-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-3-6(4-8)7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIXWMLECVAIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one](/img/structure/B10967.png)

![Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B10987.png)

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)